N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide is a unique compound that belongs to the family of organic compounds known as benzothiadiazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their interesting photophysical and electrochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide generally involves multiple steps starting from readily available starting materials. Typical reaction conditions involve the use of reagents like fluorinating agents, acylating agents, and thiophene derivatives, often under specific temperature and pressure conditions to ensure high yields and purity. Standard purification methods include recrystallization and chromatography.
Industrial Production Methods
On an industrial scale, the production process is optimized for cost-efficiency and sustainability. This might involve using continuous flow reactors, solvent recovery systems, and catalytic processes to minimize waste and energy consumption. The scalability of the synthetic route is crucial to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions it Undergoes
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide undergoes various chemical reactions such as:
Oxidation: : Where it can be converted to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Typically involving the reduction of functional groups like nitro to amines.
Substitution: : Particularly electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and solvents like dichloromethane or dimethylformamide.
Major Products Formed
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in the creation of new functional materials.
Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating diseases due to its ability to interact with specific molecular targets.
Industry: : Employed in the production of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its unique structure allows it to engage in various binding interactions, modulating biological pathways and leading to specific therapeutic effects. Pathways involved could include those related to oxidative stress, signal transduction, or metabolic processes.
Comparison with Similar Compounds
When compared to similar benzothiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(thiophen-3-yl)acetamide stands out due to its specific functional groups, which confer unique photophysical and electrochemical properties. Similar compounds include:
Benzothiadiazole: : Basic structure without additional functional groups.
6-fluorobenzothiadiazole: : Similar but lacking the thiophen-3-ylacetamide moiety.
3-methylbenzothiadiazole: : Differentiated by the presence of the methyl group and lacking the fluorine atom.
Its uniqueness lies in its potential to be a versatile compound with applications spanning multiple fields, offering distinctive properties that are not readily found in closely related compounds.
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3S2/c1-18-13-3-2-12(16)9-14(13)19(24(18,21)22)6-5-17-15(20)8-11-4-7-23-10-11/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMDULJPDWGGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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